molecular formula C22H23N3O2S B1675955 Mcl1-IN-8 CAS No. 678158-55-9

Mcl1-IN-8

Cat. No. B1675955
M. Wt: 393.5 g/mol
InChI Key: IBEWMFVUBLAYJT-SILNSSARSA-N
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Description

“Mcl1-IN-8” is related to MCL1 (Myeloid Cell Leukemia 1), an antiapoptotic protein of the BCL-2 family . MCL1 prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of MCL1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .


Synthesis Analysis

The synthesis of MCL1 inhibitors involves rigorous application of small-molecule conformational restriction . This process has led to the discovery of several MCL1 inhibitors, including AMG 176, the first selective MCL1 inhibitor to be studied in humans .


Molecular Structure Analysis

The molecular structure of MCL1 is complex and unique. It has abundant lysine and histidine residues, which generate an electropositive surface that influences drug interactions with the binding groove .


Chemical Reactions Analysis

MCL1 inhibitors act by inhibiting the prosurvival BCL2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Future Directions

The success of venetoclax has inspired the development of BH3 mimetics targeting MCL1 . The emergence and development of proteolysis-targeting chimeras, which function based on ubiquitination-mediated degradation, have shown great potential . The future use of and maximization of the benefits from these agents are promising .

properties

IUPAC Name

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWMFVUBLAYJT-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcl1-IN-8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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